Bis(trimethylsilylmethyl)dimethoxysilane
Overview
Description
Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 . It is not commonly found in nature .
Synthesis Analysis
Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized from Sodium Methoxide and Silane, chloromethoxybis[(trimethylsilyl)methyl]- . The reaction occurs efficiently in tetrahydrofuran at ambient temperature .Molecular Structure Analysis
The molecular structure of Bis(trimethylsilylmethyl)dimethoxysilane consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC name for this compound is dimethoxy-bis(trimethylsilylmethyl)silane .Chemical Reactions Analysis
The trimethylsilyl groups on a molecule like Bis(trimethylsilylmethyl)dimethoxysilane have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Bis(trimethylsilylmethyl)dimethoxysilane has a molecular weight of 264.58 g/mol . It has a density of 0.8±0.1 g/cm3 . The boiling point is 237.9±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 18.5 Ų .Scientific Research Applications
Inorganic Chemistry
Application Summary
Bis(trimethylsilylmethyl)lithium and Bis(trimethylsilylmethyl)sodium have been studied for their solubility in alkanes and their complexes with O- and N- donor ligands .
Methods of Application
The study examined alkane solutions of these compounds using NMR spectroscopic and cryoscopic methods . Structural studies were also conducted using X-ray crystallography of the corresponding compounds coordinated by O- and N- ligands .
Results and Outcomes
In diluted solutions, bis(trimethylsilyl)methylsodium exists as tetrameric aggregates, and more concentrated solutions reveal hexameric aggregates . This behavior reflects the high steric demand of the bis(trimethylsilyl)methyl group, which does not allow interactions with more than two lithium atoms .
Radical-Based Reactions
Application Summary
Tris(trimethylsilyl)silane, a radical-based reagent in organic chemistry, has found multiple applications in organic synthesis as well as in polymers and material science .
Methods of Application
The majority of radical reactions of interest to synthetic chemists are chain processes under reductive conditions . The mechanism of the reduction of a functional group by (TMS)3SiH is shown in Scheme 1 .
Results and Outcomes
The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Synthesis of Inorganic Compounds
Application Summary
Bis(trimethylsilyl)sulfide is a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon (IV) for oxygen and halides .
Methods of Application
The reaction involves treating metal oxides or chlorides with bis(trimethylsilyl)sulfide . An idealized reaction is: ( (CH3)3Si)2S + MO → ( (CH3)3Si)2O + MS .
Results and Outcomes
The use of bis(trimethylsilyl)sulfide allows the conversion of metal oxides and chlorides into the corresponding sulfides .
Gas Chromatography and Mass Spectrometry
Application Summary
Trimethylsilyl groups on a molecule, such as those in Bis(trimethylsilylmethyl)dimethoxysilane, have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Methods of Application
The compound is introduced into the gas chromatograph or mass spectrometer, and its volatility allows it to be analyzed more effectively .
Results and Outcomes
The use of Bis(trimethylsilylmethyl)dimethoxysilane can improve the effectiveness of gas chromatography and mass spectrometry analyses .
Synthesis of Organic Compounds
Application Summary
Bis(trimethylsilylmethyl)dimethoxysilane is used in the synthesis of organic compounds . It is a reagent that can be used in various synthesis methods .
Methods of Application
The compound is used in synthesis methods, which involve reaction conditions in tetrahydrofuran for 0.5 hours at ambient temperature .
Results and Outcomes
The use of Bis(trimethylsilylmethyl)dimethoxysilane in synthesis methods can yield the desired product with a yield of 94% .
Surface Chemistry of Silica Aerogels
Application Summary
Silica aerogels, which can be prepared using silane precursors like Bis(trimethylsilylmethyl)dimethoxysilane, have a broad range of high-performance applications . They are particularly attractive for thermal insulation .
Methods of Application
The preparation of silica aerogels involves intensely exploring their surface chemistry versatility, by relying on the enormous variety of silane precursors and chemical routes that can be used .
Results and Outcomes
The use of silica aerogels can improve thermal insulation and can be matured for a broad range of other high-performance applications .
Safety And Hazards
properties
IUPAC Name |
dimethoxy-bis(trimethylsilylmethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBCVSVJXVVUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452263 | |
Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilylmethyl)dimethoxysilane | |
CAS RN |
133941-26-1 | |
Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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